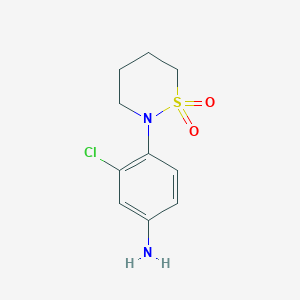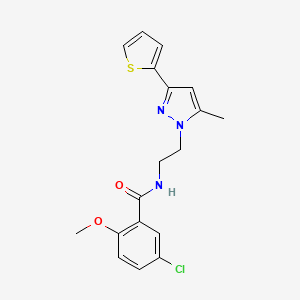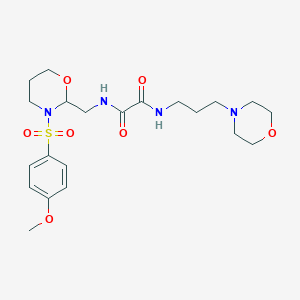![molecular formula C10H6N4O3S B3006698 [1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- CAS No. 1429421-90-8](/img/structure/B3006698.png)
[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. This compound features a fused ring system combining benzene, thiophene, and pyrimidine moieties, which contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- typically involves the cyclocondensation of appropriate starting materials. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with aryl nitriles in the presence of a base such as potassium t-butoxide in boiling t-butanol . This reaction forms the core structure of the compound, which can then be further functionalized to introduce the nitro group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
化学反応の分析
Types of Reactions
1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Introduction of halogen atoms or other substituents on the benzene ring.
科学的研究の応用
1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antitubercular agent due to its activity against Mycobacterium tuberculosis.
Material Science: Used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: Explored for its antimicrobial and antitumor properties.
作用機序
The mechanism of action of 1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- involves its interaction with specific molecular targets. In the context of its antitubercular activity, it is believed to inhibit the synthesis of essential components in the bacterial cell wall, leading to cell death . The exact molecular pathways and targets are still under investigation.
類似化合物との比較
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrrolo[2,3-d]pyrimidin-4-amines: These analogs have a pyrrole ring instead of a thiophene ring and exhibit different biological activities.
Uniqueness
1Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-amino-7-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group at the 7-position and amino group at the 2-position contribute to its potent biological activities and make it a valuable compound for further research and development.
特性
IUPAC Name |
2-amino-7-nitro-3H-[1]benzothiolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3S/c11-10-12-7-5-2-1-4(14(16)17)3-6(5)18-8(7)9(15)13-10/h1-3H,(H3,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHAGAXVTVWQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC3=C2N=C(NC3=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(2-oxopyrrolidin-1-yl)propyl]propanamide](/img/structure/B3006619.png)




amine hydrochloride](/img/new.no-structure.jpg)

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)




